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Compound of Interest

Compound Name: AT7519 TFA

Cat. No.: B1139512

This guide provides an objective comparison of the cyclin-dependent kinase (CDK) inhibitor
AT7519 trifluoroacetate (TFA) with other notable alternatives. It is intended for researchers,
scientists, and drug development professionals, offering a comprehensive overview of AT7519
TFA's performance supported by experimental data. This document summarizes quantitative
findings in structured tables, details experimental methodologies for key assays, and provides
visual representations of relevant biological pathways and workflows.

Overview of AT7519 TFA

AT7519 is a potent small molecule inhibitor of multiple CDKs, including CDK1, CDK2, CDKA4,
CDKS5, CDK6, and CDK9.[1][2] Its mechanism of action involves the inhibition of these kinases,
which are crucial for cell cycle progression and transcription. By targeting these CDKs, AT7519
disrupts the cell cycle, leading to cell cycle arrest and apoptosis in various cancer cell lines.[3]
[4] This multi-targeted approach has demonstrated anti-proliferative activity in a wide range of
human cancer cell lines, encompassing both solid tumors and hematological malignancies.[1]

Comparative Analysis of CDK Inhibitors

To provide a comprehensive understanding of AT7519 TFA's performance, this guide
compares it with both pan-CDK inhibitors and more selective CDK4/6 inhibitors.

Pan-CDK Inhibitor Alternatives:
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» Flavopiridol (Alvocidib): The first CDK inhibitor to enter clinical trials, Flavopiridol is a pan-
CDK inhibitor targeting CDK1, CDK2, CDK4, CDK6, CDK7, and CDK?9.[5][6]

» Dinaciclib (SCH 727965): A potent inhibitor of CDK1, CDK2, CDK5, and CDK9, Dinaciclib
has shown activity in various cancer models.[7][8]

Selective CDK4/6 Inhibitor Alternatives:

« Palbociclib (Ibrance): The first FDA-approved CDK4/6 inhibitor, Palbociclib is used in
combination with endocrine therapy for HR-positive, HER2-negative breast cancer.[9][10]

¢ Ribociclib (Kisgali): Another selective CDK4/6 inhibitor approved for the treatment of HR-
positive, HER2-negative breast cancer.[11]

o Abemaciclib (Verzenio): A selective CDK4/6 inhibitor with a distinct chemical structure and a
greater selectivity for CDK4.[12]

Data Presentation
In Vitro Kinase Inhibitory Activity of AT7519 and

Alternatives
Compoun CDK1 CDK2 CDK4 CDK5 CDK6 CDK9
d (ICso, nM)  (ICso, NnM)  (ICso, nM)  (ICso, nM)  (ICso, nM)  (ICso0, NM)
AT7519 210 47 100 13 170 <10
Flavopiridol 30 170 100 - 60 10
Dinaciclib 3 1 - 1 - 4
Palbociclib - - 11 - 16 -
Ribociclib >10,000 >10,000 10 - 39 -
Abemacicli
0 - - 2 10 -

Note: ICso values are approximate and can vary depending on the assay conditions. Data
compiled from multiple sources. A "-" indicates that data was not readily available.
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Anti-proliferative Activity of AT7519 and Alternatives in
Cancer Cell Lines

Flavopir . . Palboci . . Abemac
Cell Cancer AT7519 . Dinacicl . Ribocicl |
Li T (ICs0) idol ib (ICs0) clib ib (ICs0) iclib
ine e i i
P > (ICs0) *! (ICs0) > (ICs0)

Colon
HCT116 Carcinom 82 nM 13 nM

a

Breast G1 arrest
MCF-7 Carcinom 40 nM at 300 - 180 nM 118 nM 33 nM
a nM

Ovarian
A2780 Carcinom 350 nM 15 nM

a

Prostate
PC3 Carcinom - 10 nM

a

Leukemi
HL-60
a

Multiple
MM.1S 500 nM
Myeloma

Note: ICso values represent the concentration required to inhibit cell growth by 50% and can
vary based on experimental conditions. Data compiled from multiple sources. A "-" indicates
that data was not readily available.

In Vivo Efficacy of AT7519 and Alternatives in Xenograft
Models
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Xenograft Dosing Tumor Growth
Compound Cancer Type . o
Model Regimen Inhibition (TGI)
9.1 mg/kg, twice Tumor
AT7519 Colon Cancer HCT116 ) )
daily regression
Multiple 15 mg/kg, once o
AT7519 MM.1S ) Significant TGl
Myeloma daily
- Cholangiocarcino
Flavopiridol CCA xenograft - Potent TGI
ma
o Regression in
Dinaciclib - - - _
solid tumors
Tumor
o Med-211FH _
Palbociclib Medulloblastoma N - regression (63%
(MY C-amplified) )
reduction)
o 200 mg/kg, once o
Ribociclib Neuroblastoma BE2C dail Significant TGl
aily
o 75 mg/kg, once Tumor
Abemaciclib Breast Cancer T47D (ER+) ) ]
daily regression

Note: The level of tumor growth inhibition can be influenced by the specific xenograft model,

dosing schedule, and duration of treatment. Data compiled from multiple sources. A "-"

indicates that data was not readily available.

Experimental Protocols
Cell Viability (MTT) Assay

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.

o Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g.,
AT7519 TFA or an alternative) and incubate for 48-72 hours.
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e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C.

e Formazan Solubilization: Remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
and determine the ICso value.

Western Blot Analysis

e Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with
protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
o SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 pg) on a polyacrylamide gel.
o Protein Transfer: Transfer the separated proteins to a PVDF membrane.

o Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room
temperature.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies against target
proteins (e.g., phospho-Rb, cleaved PARP) overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-
conjugated secondary antibodies for 1 hour at room temperature.

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

In Vivo Xenograft Studies

e Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10° cells in Matrigel) into the
flank of immunodeficient mice (e.g., nude or SCID mice).
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e Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers
twice a week.

e Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm3),
randomize the mice into treatment and control groups. Administer the test compound (e.g.,
AT7519 TFA) or vehicle control via the appropriate route (e.g., intraperitoneal injection or
oral gavage) according to the specified dosing schedule.

» Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the
study. At the end of the study, euthanize the mice and excise the tumors for weight
measurement and further analysis (e.g., immunohistochemistry).

o Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical
significance of the treatment effect.

Mandatory Visualization
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AT7519 inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.
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Workflow for preclinical evaluation of CDK inhibitors.
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Logical relationship for comparing AT7519 with its alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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